potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide
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Overview
Description
Potassium {bicyclo[222]octan-1-yl}trifluoroboranuide is a chemical compound with the molecular formula C8H13BF3K It is known for its unique bicyclic structure, which includes a boron atom bonded to a trifluoromethyl group and a potassium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide typically involves the reaction of bicyclo[2.2.2]octan-1-ylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The trifluoroboranuide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide exerts its effects involves the interaction of the boron center with various molecular targets. In biological systems, the compound can interact with enzymes and proteins that bind boron, influencing metabolic pathways and cellular functions. In chemical reactions, the boron center acts as a Lewis acid, facilitating the formation of new bonds and the transformation of substrates.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the bicyclo[2.2.2]octan-1-yl group.
Bicyclo[2.2.2]octan-1-ylboronic acid: Contains the bicyclo[2.2.2]octan-1-yl group but does not have the trifluoroboranuide moiety.
Potassium phenyltrifluoroborate: Similar trifluoroboranuide group but with a phenyl substituent instead of bicyclo[2.2.2]octan-1-yl.
Uniqueness
Potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide is unique due to its combination of a bicyclic structure with a trifluoroboranuide group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
potassium;1-bicyclo[2.2.2]octanyl(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BF3.K/c10-9(11,12)8-4-1-7(2-5-8)3-6-8;/h7H,1-6H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPJRQWKZJUUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCC(CC1)CC2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BF3K |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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